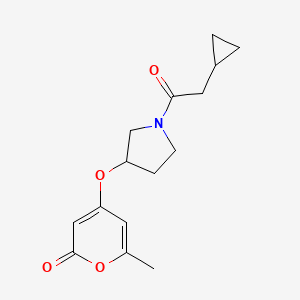
4-(4-Carboxyphenyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Carboxyphenyl)phthalazin-1(2H)-one, also known as CPPO, is a compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorescent molecule that has been widely used in various biochemical and physiological studies.
作用機序
The mechanism of action of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is not fully understood. However, it is believed that this compound acts as a photosensitizer, which means that it can generate reactive oxygen species (ROS) when excited with light. The ROS generated by this compound can cause oxidative damage to biological molecules, such as proteins, lipids, and DNA. This property of this compound has been utilized in various studies to induce oxidative stress in cells and study the cellular response to oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of various signaling pathways. This compound has also been shown to affect the activity of various enzymes, such as peroxidases and catalases, which are involved in the cellular defense against oxidative stress. This compound has been shown to affect the mitochondrial function, leading to the disruption of the electron transport chain and the generation of ROS.
実験室実験の利点と制限
One of the main advantages of 4-(4-Carboxyphenyl)phthalazin-1(2H)-one is its fluorescent property, which makes it an excellent tool for visualizing and tracking biological molecules and structures in living cells. This compound is also relatively easy to synthesize and can be obtained in high yield. However, one of the main limitations of this compound is its potential toxicity. This compound can generate ROS, which can cause oxidative damage to biological molecules. Therefore, caution must be taken when using this compound in experiments involving living cells.
将来の方向性
There are several future directions for 4-(4-Carboxyphenyl)phthalazin-1(2H)-one research. One direction is to develop new derivatives of this compound that have improved properties, such as increased fluorescence intensity, reduced toxicity, and enhanced specificity for certain biological molecules. Another direction is to study the cellular response to oxidative stress induced by this compound in more detail. This could lead to the development of new treatments for diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases. Finally, this compound could be used in combination with other fluorescent molecules to study complex biological processes, such as protein-protein interactions and signal transduction pathways.
Conclusion:
In conclusion, this compound is a fluorescent molecule that has gained significant attention in the field of scientific research due to its unique properties. This compound has been widely used in various biochemical and physiological studies, and its potential applications are still being explored. Although this compound has some limitations, its advantages make it an excellent tool for studying biological molecules and structures in living cells. Future research on this compound could lead to the development of new treatments for diseases associated with oxidative stress and the advancement of our understanding of complex biological processes.
合成法
4-(4-Carboxyphenyl)phthalazin-1(2H)-one can be synthesized through a simple two-step reaction. The first step involves the condensation of 4-aminobenzoic acid with phthalic anhydride to form 4-(4-carboxyphenyl)phthalic acid. The second step involves the dehydration of 4-(4-carboxyphenyl)phthalic acid to form this compound. The synthesis of this compound is a relatively straightforward process, and the compound can be obtained in high yield.
科学的研究の応用
4-(4-Carboxyphenyl)phthalazin-1(2H)-one has been widely used in various scientific research applications. One of the most significant applications of this compound is in the field of fluorescence microscopy. This compound is a fluorescent molecule that emits a strong green fluorescence when excited with ultraviolet light. This property makes it an excellent tool for visualizing and tracking biological molecules and structures in living cells. This compound has been used to study the dynamics of actin filaments, microtubules, and other cytoskeletal structures.
特性
IUPAC Name |
4-(4-oxo-3H-phthalazin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMAGXCWKPUWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152567-94-7 |
Source


|
| Record name | 4-(4-CARBOXYPHENYL)PHTHALAZIN-1(2H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)
![N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2620762.png)
![3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2620763.png)
![2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620764.png)
![N-[(2-chloropyridin-4-yl)(cyclopropyl)methyl]prop-2-enamide](/img/structure/B2620767.png)

![2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2620771.png)




![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2620778.png)
![Methyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2620779.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2620781.png)